molecular formula C10H10Cl8 B3329915 2,2,3,5,6,8,9,10-Octachlorobornane CAS No. 64618-67-3

2,2,3,5,6,8,9,10-Octachlorobornane

Cat. No.: B3329915
CAS No.: 64618-67-3
M. Wt: 413.8 g/mol
InChI Key: DHFLJTWYZQDYFD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,5,6,8,9,10-Octachlorobornane typically involves the chlorination of bornane derivatives under controlled conditions. The reaction is carried out in the presence of chlorine gas and a suitable catalyst, often at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms . The reaction conditions, such as temperature, pressure, and the presence of catalysts, are carefully optimized to achieve the desired level of chlorination.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the continuous or batch-wise chlorination of bornane derivatives in large reactors. The reaction parameters are closely monitored to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2,2,3,5,6,8,9,10-Octachlorobornane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated alcohols or ketones, while reduction can produce partially dechlorinated bornane derivatives .

Mechanism of Action

The mechanism of action of 2,2,3,5,6,8,9,10-Octachlorobornane involves its interaction with biological molecules, particularly enzymes and receptors. The compound can bind to these targets, altering their function and leading to various biological effects. The pathways involved include disruption of cellular processes and induction of oxidative stress .

Properties

IUPAC Name

2,2,3,5,6-pentachloro-1,7,7-tris(chloromethyl)bicyclo[2.2.1]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl8/c11-1-8(2-12)4-5(14)7(16)9(8,3-13)10(17,18)6(4)15/h4-7H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFLJTWYZQDYFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1(C2C(C(C1(C(C2Cl)(Cl)Cl)CCl)Cl)Cl)CCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90874055
Record name 2,3,5,6,6,8,9,10-OCTACHLOROBORNANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90874055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64618-67-3
Record name 2,3,5,6,6,8,9,10-OCTACHLOROBORNANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90874055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,3,5,6,8,9,10-Octachlorobornane
Reactant of Route 2
2,2,3,5,6,8,9,10-Octachlorobornane
Reactant of Route 3
2,2,3,5,6,8,9,10-Octachlorobornane
Reactant of Route 4
2,2,3,5,6,8,9,10-Octachlorobornane
Reactant of Route 5
2,2,3,5,6,8,9,10-Octachlorobornane
Reactant of Route 6
2,2,3,5,6,8,9,10-Octachlorobornane

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